2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride
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Overview
Description
“2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride” is a chemical compound with the CAS Number 1312784-74-9 . It has a molecular weight of 217.14 . The IUPAC name for this compound is 2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 217.14 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved information.Scientific Research Applications
Synthesis and Ligand Development
- The compound's use in synthesizing bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety is notable. These ligands are valuable in metal complexes and semiconductor surface anchoring (Zong, Zhou, & Thummel, 2008).
Synthesis of Novel Compounds
- It contributes to the synthesis of various compounds like 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols and their dihydrochlorides. These compounds have potential applications in different research areas (Akopyan, Papoyan, Gevorgyan, & Panosyan, 2013).
Catalytic Synthesis and Molecular Modeling
- In catalytic synthesis and ADMET, QSAR, and molecular modeling studies, the compound's derivatives show promise as potent antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Purification and Characterization Studies
- The compound plays a role in the purification and characterization of primary-secondary alcohol dehydrogenases from Clostridium beijerinckii strains, contributing to understanding these important enzymes (Ismaiel, Zhu, Colby, & Chen, 1993).
Interaction Studies and Docking Analysis
- It is used in the study of interactions between synthesized ligands and protein tyrosine kinase, providing insights into inhibitory actions and potential therapeutic applications (Mardani, Hakimi, Moeini, & Mohr, 2019).
Receptor Differentiation Research
- The compound is also significant in the differentiation of receptors responsive to isoproterenol, helping to distinguish between β-1 and β-2 receptor types (Lands, Ludueña, & Buzzo, 1967).
Safety and Hazards
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-7-1-3-9(4-2-7)5-6-10;;/h7,10H,1-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBQKPQSMQFGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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